5'-Deoxyadenosine - 4754-39-6

5'-Deoxyadenosine

Catalog Number: EVT-256879
CAS Number: 4754-39-6
Molecular Formula: C10H13N5O3
Molecular Weight: 251.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5’-Deoxyadenosine is an analog of adenosine and an intermediate in the degradation of S-adenosylmethionine (SAM). It has been used in the study of enzyme kinetics, including those of phosphomethylpyrimidine synthase, glutamate mutase, and 5’-methylthioadenosine phosphorylase.
5'-Deoxyadenosine, also known as 5'-dado nucleoside, belongs to the class of organic compounds known as 5'-deoxyribonucleosides. These are nucleosides in which the oxygen atom at the 5'position of the ribose moiety has been replaced by another atom. The nucleobases here are limited to purine, pyrimidine, and pyridine derivatives. 5'-Deoxyadenosine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). 5'-Deoxyadenosine has been detected in multiple biofluids, such as urine and blood. Within the cell, 5'-deoxyadenosine is primarily located in the mitochondria and cytoplasm. 5'-Deoxyadenosine exists in all eukaryotes, ranging from yeast to humans. Biotin, L-methionine, and 5'-deoxyadenosine can be biosynthesized from dethiobiotin and S-adenosylmethionine through its interaction with the enzyme biotin synthase. Outside of the human body, 5'-deoxyadenosine can be found in a number of food items such as komatsuna, redcurrant, greenthread tea, and macadamia nut. This makes 5'-deoxyadenosine a potential biomarker for the consumption of these food products.
5'-deoxyadenosine is a 5'-deoxyribonucleoside compound having adenosine as the nucleobase. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a 5'-deoxyribonucleoside and a member of adenosines. It derives from an adenosine.

Adenosylcobalamin (Coenzyme B12)

Compound Description: Adenosylcobalamin is a crucial coenzyme involved in various enzymatic reactions, particularly those catalyzed by a class of enzymes known as adenosylcobalamin-dependent enzymes. This coenzyme plays a vital role in these reactions by generating free-radical intermediates through the homolytic cleavage of its cobalt-carbon bond [].

Relevance: Adenosylcobalamin's relevance to 5'-Deoxyadenosine stems from its role as a precursor in several enzymatic reactions. The enzymatic cleavage of Adenosylcobalamin frequently results in the formation of 5'-Deoxyadenosine and cob(II)alamin [, , , , , ]. This process is often associated with the abstraction of a hydrogen atom from a substrate molecule by the 5'-deoxyadenosyl radical, a transient species generated during the reaction [, , ].

S-Adenosyl Methionine (SAM)

Compound Description: S-Adenosyl methionine (SAM) is a ubiquitous molecule involved in a wide array of biological processes, including methylation reactions, polyamine biosynthesis, and the generation of crucial radical species for enzymatic reactions. It is structurally similar to 5'-deoxyadenosine, with the addition of a methionine moiety attached to the 5' carbon via a sulfonium linkage [, , , ].

Relevance: SAM holds significant relevance to 5'-deoxyadenosine due to its role as a precursor for the 5'-deoxyadenosyl radical in radical SAM enzymes. SAM, in this context, undergoes reductive cleavage facilitated by a [4Fe-4S] cluster, leading to the formation of methionine and the highly reactive 5'-deoxyadenosyl radical [, , , ]. The 5'-deoxyadenosyl radical subsequently participates in diverse radical-mediated enzymatic transformations.

5'-Deoxyadenosine-5'-yl

Compound Description: 5'-deoxyadenosine-5'-yl, commonly referred to as the 5'-deoxyadenosyl radical, is a highly reactive intermediate generated during the enzymatic reactions of both adenosylcobalamin and radical SAM enzymes [, , , ]. This radical is responsible for abstracting hydrogen atoms from substrates, initiating a cascade of radical-mediated transformations in various metabolic pathways [, , , ].

Relevance: The 5'-deoxyadenosyl radical is directly derived from both 5'-Deoxyadenosine and SAM. In the case of adenosylcobalamin-dependent enzymes, the 5'-deoxyadenosyl radical is formed concurrently with cob(II)alamin. This radical then abstracts a hydrogen atom from the substrate, generating 5'-Deoxyadenosine and a substrate radical []. Similarly, in radical SAM enzymes, the 5'-deoxyadenosyl radical, derived from SAM, initiates the catalytic cycle by abstracting a hydrogen atom from the substrate to form 5'-deoxyadenosine and a substrate radical []. The intimate involvement of 5'-deoxyadenosine-5'-yl in both types of enzymatic reactions underscores the intricate connection between these cofactors and highlights their shared evolutionary history.

5'-Chloro-5'-Deoxyadenosine

Relevance: This compound is relevant to 5'-Deoxyadenosine as it serves as a starting material in various chemical syntheses of related compounds []. Additionally, 5'-Chloro-5'-Deoxyadenosine exhibits interesting biological properties, such as inhibiting the phosphorylation of cardiac troponin-I [] and phosphoinositide signaling pathways in smooth muscle and platelets [, ], which makes it a valuable tool for studying cellular processes.

5'-Methylthioadenosine (MTA)

Compound Description: 5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside found in most organisms. It acts as a by-product of polyamine biosynthesis and participates in various metabolic processes. []

Relevance: MTA is structurally similar to 5'-Deoxyadenosine, differing only in the substituent at the 5' position. The enzyme responsible for cleaving MTA, 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN), also exhibits activity towards 5'-Deoxyadenosine [, ]. This overlapping substrate specificity suggests that these two molecules might share common metabolic pathways or regulatory mechanisms.

S-Adenosylhomocysteine (SAH)

Compound Description: S-Adenosylhomocysteine (SAH) is a naturally occurring nucleoside and a potent inhibitor of many SAM-dependent methyltransferases. It is formed from S-adenosyl-L-methionine (SAM) after donating its methyl group in various methylation reactions [].

Relevance: SAH is structurally very similar to 5'-Deoxyadenosine. It is structurally related to SAM and is a product of SAM-dependent methyltransferase reactions. In some cases, the enzyme responsible for cleaving SAH (MTAN) also demonstrates activity towards 5'-Deoxyadenosine, highlighting potential shared metabolic pathways [].

Sinefungin

Compound Description: Sinefungin is a naturally occurring antifungal and antiprotozoal antibiotic produced by Streptomyces griseolus. It acts as a potent inhibitor of various methyltransferases by mimicking the structure of S-Adenosyl-L-methionine (SAM) [, , ].

Relevance: Sinefungin's relevance to 5'-Deoxyadenosine stems from its structural similarity to SAM. This resemblance allows Sinefungin to act as a competitive inhibitor for enzymes that utilize SAM as a substrate. Additionally, Sinefungin is a known inhibitor of tumor cell growth and HIV-1 infectivity [].

5'-Amino-5'-Deoxyadenosine

Compound Description: 5'-Amino-5'-Deoxyadenosine is an adenosine analog with an amino group at the 5' position, often used as a starting material for synthesizing various adenosine derivatives. It also exhibits biological activity, acting as a potent inhibitor of adenosine kinase [, , ].

Relevance: This compound serves as a precursor for the synthesis of various 5'-Deoxyadenosine analogues. It has been explored as a potential anticonvulsant due to its ability to increase endogenous adenosine levels [].

5'-Deoxy-5'-Methylthioadenosine

Compound Description: 5'-Deoxy-5'-Methylthioadenosine is a naturally occurring metabolite that acts as an inhibitor of polyamine synthesis and methylation reactions [].

Relevance: 5'-Deoxy-5'-methylthioadenosine is generated by the action of methylthioadenosine phosphorylase (MTAP) on MTA. Interestingly, MTAP also exhibits activity towards 5'-Deoxyadenosine, suggesting a possible metabolic link between these two molecules [].

Glycolaldehyde

Compound Description: Glycolaldehyde is a simple two-carbon sugar that serves as a substrate analog for diol dehydratase and ethanolamine ammonia-lyase, inducing mechanism-based inactivation of these enzymes [, ].

Relevance: Glycolaldehyde is a substrate analog for certain adenosylcobalamin-dependent enzymes, leading to their inactivation. During this inactivation process, 5'-Deoxyadenosine is produced, highlighting a mechanistic connection between Glycolaldehyde and 5'-Deoxyadenosine in these enzymatic reactions [].

(Z)-5'-Fluoro-4',5'-Didehydro-5'-Deoxyadenosine (MDL 28,842)

Compound Description: (Z)-5'-Fluoro-4',5'-didehydro-5'-deoxyadenosine (MDL 28,842) is an irreversible inhibitor of S-adenosylhomocysteine hydrolase, an enzyme that plays a crucial role in the metabolism of S-adenosylmethionine (SAM) [].

Properties

CAS Number

4754-39-6

Product Name

5'-Deoxyadenosine

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methyloxolane-3,4-diol

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

InChI

InChI=1S/C10H13N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1

InChI Key

XGYIMTFOTBMPFP-KQYNXXCUSA-N

SMILES

CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

5'-dAdo nucleoside
5'-deoxyadenosine

Canonical SMILES

CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.